molecular formula C12H13FO2 B13679736 2-Fluoro-3-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one

2-Fluoro-3-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one

Cat. No.: B13679736
M. Wt: 208.23 g/mol
InChI Key: WNVFOHYULITJNU-UHFFFAOYSA-N
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Description

2-Fluoro-3-methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one is a synthetic organic compound characterized by its unique structure, which includes a fluorine atom and a methoxy group attached to a benzoannulene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzoannulene Core: The initial step involves the construction of the benzoannulene core through cyclization reactions.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Methoxylation: The methoxy group is introduced through nucleophilic substitution reactions using methanol and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Methanol (CH3OH), sodium hydride (NaH)

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids

    Reduction: Formation of alcohols

    Substitution: Formation of substituted benzoannulenes

Scientific Research Applications

2-Fluoro-3-methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-3-methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity, while the methoxy group can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-6,7,8,9-tetrahydro-5H-benzo7annulen-6-amine
  • 3-Fluoro-9-methoxy-4b,5,14,15-tetrahydro-6H-isoquinolino[2′,1′:1,6]pyrazino[2,3-b]quinoxaline
  • 6,7,8,9-Tetrahydro-2-methoxy-3-nitrobenzocyclohepten-5-one

Uniqueness

2-Fluoro-3-methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one is unique due to the specific positioning of the fluorine and methoxy groups, which can significantly influence its chemical reactivity and biological activity. The presence of the fluorine atom can enhance metabolic stability and binding interactions, while the methoxy group can modulate solubility and membrane permeability.

Properties

Molecular Formula

C12H13FO2

Molecular Weight

208.23 g/mol

IUPAC Name

2-fluoro-3-methoxy-6,7,8,9-tetrahydrobenzo[7]annulen-5-one

InChI

InChI=1S/C12H13FO2/c1-15-12-7-9-8(6-10(12)13)4-2-3-5-11(9)14/h6-7H,2-5H2,1H3

InChI Key

WNVFOHYULITJNU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2CCCCC(=O)C2=C1)F

Origin of Product

United States

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